
Mohrs salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mohr’s salt is typically prepared by dissolving equimolar amounts of ammonium sulfate and hydrated ferrous sulfate in water containing a small amount of sulfuric acid. The solution is then subjected to crystallization to obtain light green crystals of Mohr’s salt . The steps are as follows:
- Dissolve ferrous sulfate in distilled water.
- Dissolve ammonium sulfate in another container with distilled water.
- Combine the two solutions and stir thoroughly.
- Allow the solution to cool, leading to the crystallization of Mohr’s salt.
- Separate the crystals through filtration and wash with cold water to remove impurities.
- Dry the crystals by air-drying .
Industrial Production Methods
In industrial settings, the preparation of Mohr’s salt follows similar principles but on a larger scale. The process involves careful control of temperature and concentration to ensure high yield and purity of the crystals .
Chemical Reactions Analysis
Redox Reactions with Potassium Permanganate
Mohr's salt serves as a reducing agent in acidic titrations with KMnO4, undergoing oxidation while reducing MnO4− to Mn2+:
Half-Reactions
2KMnO4+10(NH4)2Fe(SO4)2+24H2SO4→K2SO4+2MnSO4+5Fe2(SO4)3+10(NH4)2SO4+68H2O
Conditions: Dilute H2SO4, room temperature.
Reaction with Bases
In alkaline environments, Fe2+ precipitates as Fe(OH)2, releasing NH3:
(NH4)2Fe(SO4)2+2NaOH→Fe(OH)2↓+Na2SO4+(NH4)2SO4
Notes:
Thermal Decomposition
Upon heating, Mohr's salt dehydrates and decomposes:
(NH4)2Fe(SO4)2⋅6H2OΔFeSO4+(NH4)2SO4+6H2O
Further heating (>300∘C) yields:
2FeSO4ΔFe2O3+SO2+SO3
Key Data:
Stability and Handling Considerations
Factor | Effect on Mohr's Salt |
---|---|
Acidic Medium | Stabilizes Fe2+; prevents oxidation |
Alkaline Medium | Rapid oxidation to Fe3+ |
Air Exposure | Slow oxidation; shelf life >1 year in dry conditions |
Scientific Research Applications
Mohr’s salt has a wide range of applications in scientific research:
Biology: Mohr’s salt is used in various biochemical assays and experiments involving iron metabolism.
Mechanism of Action
When dissolved in water, Mohr’s salt dissociates into its constituent ions: Fe²⁺, NH₄⁺, and SO₄²⁻. The ferrous ion (Fe²⁺) forms an aqua complex with the formula [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry . This complex can participate in various redox reactions, acting as either a reducing or oxidizing agent depending on the conditions .
Comparison with Similar Compounds
Double Salts
- Potash Alum : Like Mohr’s salt, potash alum is a double salt formed from potassium sulfate and aluminum sulfate. It dissociates completely into K⁺, Al³⁺, and SO₄²⁻ ions in solution. However, its hygroscopic nature limits its use in humidity-sensitive applications .
- Carnallite (KMgCl₃·6H₂O) : A naturally occurring double salt of KCl and MgCl₂. Unlike Mohr’s salt, it is deliquescent and primarily used in magnesium extraction .
Key Difference : Mohr’s salt retains Fe²⁺ stability in acidic conditions, whereas alum and carnallite lack redox utility.
Complex Salts
- Potassium Ferricyanide: A coordination complex with a hexacyanidoferrate(III) ion ([Fe(CN)₆]³⁻).
- Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) : Though a simple salt, it contrasts with Mohr’s salt by forming coordination complexes (e.g., [Cu(H₂O)₄]²⁺) in solution .
Key Difference : Complex salts maintain structural integrity in solution, while double salts fully dissociate.
Biological Activity
Mohr's salt, chemically known as ferrous ammonium sulfate (NH4)2Fe(SO4)2⋅6H2O, is a double salt that has garnered attention for its various biological activities. This article explores the biological properties of Mohr's salt, focusing on its antibacterial, antifungal, and catalytic roles in organic synthesis.
1. Overview of Mohr's Salt
Mohr's salt is characterized by its light green crystalline structure and is soluble in water, forming an acidic solution. It dissociates into ferrous ions (Fe2+), ammonium ions (NH4+), and sulfate ions (SO42−) when dissolved in aqueous solutions. The compound is widely used in analytical chemistry, particularly in titrations due to its reducing properties.
2. Antibacterial Activity
Recent studies have demonstrated that Mohr's salt exhibits significant antibacterial activity against various bacterial strains. For instance, a study reported that metal complexes derived from Mohr's salt showed inhibitory effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus megaterium .
Table 1: Antibacterial Efficacy of Mohr's Salt Complexes
Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|
Clavibacter michiganensis | 15 | 100 |
Bacillus megaterium | 18 | 100 |
Escherichia coli | 12 | 100 |
Xanthomonas campestris | 10 | 100 |
3. Antifungal Activity
Mohr's salt also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various fungi including Aspergillus niger and Rhizoctonia solani. The antifungal activity is attributed to the ferrous ions which disrupt the cellular processes of the fungi .
Table 2: Antifungal Efficacy of Mohr's Salt
Fungal Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|
Aspergillus niger | 20 | 100 |
Rhizoctonia solani | 17 | 100 |
Sclerotinia sclerotiorum | 15 | 100 |
4. Catalytic Applications
In addition to its antimicrobial properties, Mohr's salt has been identified as an effective catalyst in organic synthesis. A study highlighted its role in synthesizing biologically active compounds such as pyranocoumarins through reactions like Knoevenagel condensation and Michael addition . The efficiency of Mohr's salt as a catalyst is attributed to its ability to stabilize reaction intermediates and facilitate electron transfer.
Table 3: Synthesis of Pyranocoumarins Using Mohr's Salt
Reaction Type | Yield (%) | Reaction Time (minutes) |
---|---|---|
Knoevenagel Condensation | 85 | 30 |
Michael Addition | 90 | 25 |
5. Conclusion
Mohr's salt demonstrates a wide range of biological activities, particularly in antibacterial and antifungal applications. Its role as a catalyst in organic synthesis further enhances its utility in medicinal chemistry. Ongoing research into the mechanisms underlying these activities will contribute to the development of new therapeutic agents and methodologies.
Q & A
Basic Research Questions
Q. How is Mohr's salt synthesized in the laboratory, and what factors influence its purity?
Mohr's salt (FeSO₄·(NH₄)₂SO₄·6H₂O) is synthesized by combining equimolar aqueous solutions of FeSO₄ and (NH₄)₂SO₄ under controlled conditions. Key steps include:
- Stoichiometric mixing : Ensure a 1:1 molar ratio of Fe²⁺ and NH₄⁺ to form the double salt .
- Crystallization : Slow evaporation at room temperature yields pale green crystals. Rapid cooling may introduce impurities .
- Purity assessment : Gravimetric analysis (e.g., sulfate ion precipitation) or redox titration with KMnO₄ confirms stoichiometric integrity . Factors affecting purity: pH control (acidic conditions prevent Fe²⁺ oxidation), exclusion of oxygen (to avoid Fe³⁺ formation), and solvent purity .
Q. Why is Mohr's salt preferred as a primary standard in redox titrations compared to other iron(II) compounds?
Mohr's salt is favored due to:
- Complete dissociation : It fully dissociates into Fe²⁺, NH₄⁺, and SO₄²⁻ ions in aqueous solutions, ensuring precise stoichiometric calculations .
- Stability : Crystalline structure minimizes oxidation of Fe²⁺ during storage, unlike anhydrous FeSO₄, which oxidizes readily .
- High solubility : Facilitates preparation of standardized solutions (e.g., M/20) for titrations with oxidizing agents like KMnO₄ .
Advanced Research Questions
Q. What advanced spectroscopic techniques are used to confirm the crystal structure and purity of Mohr's salt?
Researchers employ:
- X-ray diffraction (XRD) : Determines crystallographic parameters and verifies lattice structure .
- UV-Vis spectroscopy : Quantifies Fe²⁺ concentration via absorbance at 510 nm (λmax for Fe²⁺-phenanthroline complexes) .
- Thermogravimetric analysis (TGA) : Assesses hydration stability by measuring mass loss upon heating (e.g., 6H₂O loss at ~100°C) . Table 1 : Key spectral data for Mohr's salt characterization
Technique | Parameter | Value |
---|---|---|
XRD | Crystal System | Monoclinic |
UV-Vis | λmax (Fe²⁺) | 510 nm |
TGA | Dehydration Temp. | 100–110°C |
Q. How can researchers resolve discrepancies in titration data when using Mohr's salt under varying experimental conditions?
Discrepancies often arise from:
- Oxidation of Fe²⁺ : Use degassed water and inert atmospheres (N₂/Ar) to prevent Fe²⁺ → Fe³⁺ conversion .
- pH dependency : KMnO₄ titrations require H₂SO₄ media (pH < 2) to avoid MnO₂ precipitation. Inconsistent acid concentration skews endpoint detection .
- Temperature effects : Titrate at 25–30°C; higher temperatures accelerate Fe²⁺ oxidation . Methodological solution : Validate results via parallel analysis (e.g., ICP-OES for Fe²⁺ quantification) and statistical error analysis (e.g., %RSD < 2%) .
Q. Methodological Considerations
Properties
Molecular Formula |
FeH20N2O14S2 |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
azane;hydrogen sulfate;iron(2+);hexahydrate |
InChI |
InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |
InChI Key |
MQLVWQSVRZVNIP-UHFFFAOYSA-L |
Canonical SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
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